molecular formula C26H26N2O B6052236 1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B6052236
M. Wt: 382.5 g/mol
InChI Key: RFGBBCRANYUGTP-UHFFFAOYSA-N
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Description

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a piperazine ring, further connected to a phenyl ethanone moiety

Preparation Methods

The synthesis of 1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the fluorenylmethyl piperazine intermediate. This intermediate is then reacted with a phenyl ethanone derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone can be compared with other similar compounds, such as:

    1-(4-piperazin-1-ylphenyl)ethanone: This compound lacks the fluorenyl group, which may result in different chemical and biological properties.

    4-(9H-fluoren-9-yl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine: This compound has a different substitution pattern on the piperazine ring, which may affect its reactivity and interactions. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-19(29)21-7-9-24(10-8-21)28-14-12-27(13-15-28)18-20-6-11-26-23(16-20)17-22-4-2-3-5-25(22)26/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGBBCRANYUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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